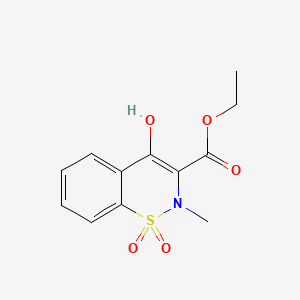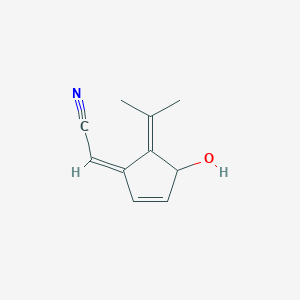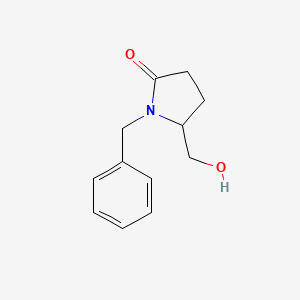![molecular formula C16H14O3 B1141740 (R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one CAS No. 118389-19-8](/img/structure/B1141740.png)
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one is a natural product found in Clausena lansium, Ruta graveolens, and other organisms with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Transformations
Inverse Electron-Demand Diels–Alder Reaction : The compound has been studied in the context of the inversed electron-demand hetero-Diels–Alder reaction. This involves thermal formation of o-quinone methides containing benzofuranone moiety and cycloaddition of cyclic vinyl esters to synthesize heterocyclic systems like furo[3,2-g]pyrano[2,3-b]chromen-3(2H)-one (Popova et al., 2019).
Prenylated Flavonoids in Maclura tinctoria Fruits : The compound was identified in Maclura tinctoria fruits, highlighting its natural occurrence and relevance in phytochemical research. It's one of the prenylated flavonoids isolated, contributing to the understanding of the chemical composition of this plant species (Oyama et al., 2013).
Antimycobacterial Activity : A derivative of this compound was synthesized and evaluated for antimycobacterial activity. This indicates its potential application in the development of treatments for mycobacterial infections, like those caused by Mycobacterium tuberculosis (Alvey et al., 2009).
Synthesis of 9H-furo[2,3-f]Chromene Derivatives : The compound was involved in a synthesis method using ZnO nanoparticles, demonstrating its relevance in green chemistry and nanotechnology-based synthetic processes (Rostami-Charati et al., 2015).
Synthesis of Angular Furocoumarins : This compound was synthesized as part of the production of angular furocoumarin derivatives. This area of research explores the chemical properties and potential applications of furocoumarins, a class of organic chemical compounds (El-Gogary et al., 2015).
Potassium Channel Activator Synthesis : An analogue to this compound was synthesized as part of research into potassium channel activators, suggesting its potential application in the medical field, particularly in the modulation of ion channels (El-Telbani, 2006).
Propriétés
Numéro CAS |
118389-19-8 |
|---|---|
Nom du produit |
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one |
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.284 |
Nom IUPAC |
(2R)-2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3/t16-/m1/s1 |
SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



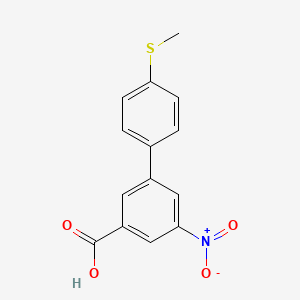
![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
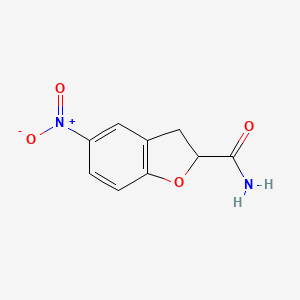
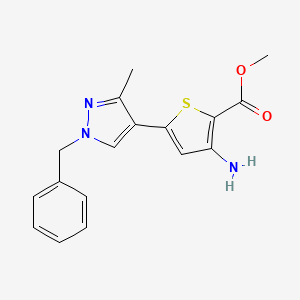
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
